molecular formula C19H23NO3 B5145465 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide

Cat. No. B5145465
M. Wt: 313.4 g/mol
InChI Key: HRSJGOUDVGJKEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of benzimidazole derivatives bearing an adamantane moiety involves direct condensation/cyclization reactions, demonstrating the complexity and versatility in synthesizing adamantane-containing compounds (Soselia et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this category is often characterized using techniques such as FT-IR, NMR (both ^1H and ^13C), and sometimes X-ray crystallography. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms, essential for understanding the compound's properties and reactivity. Studies on similar adamantane derivatives have extensively used these techniques to confirm the synthesized compounds' structures (Gurgu, 2018).

Mechanism of Action

Sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .

Safety and Hazards

While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanecarboxamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For similar compounds, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future research directions could involve the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Further studies could also explore the potential therapeutic applications of these compounds in treating various diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-18(19-9-12-5-13(10-19)7-14(6-12)11-19)20-15-1-2-16-17(8-15)23-4-3-22-16/h1-2,8,12-14H,3-7,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSJGOUDVGJKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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